2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-phenylethanone is a useful research compound. Its molecular formula is C12H12N4OS and its molecular weight is 260.32 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(4,6-diamino-2-pyrimidinyl)thio]-1-phenylethanone is 260.07318219 g/mol and the complexity rating of the compound is 273. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-phenylethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that highlight its pharmacological properties.
Chemical Structure and Properties
The molecular structure of this compound features a phenyl group attached to a carbonyl moiety, linked to a sulfanyl group that incorporates a pyrimidine ring. The presence of the pyrimidine moiety is crucial for its biological interactions.
Molecular Formula : C12H14N4OS
Molecular Weight : 262.33 g/mol
Antifilarial Activity
Research has indicated that compounds with similar structural features to this compound exhibit significant antifilarial activity. A study focused on dihydrofolate reductase (DHFR) inhibitors demonstrated that certain derivatives showed promising results against Brugia malayi, the causative agent of lymphatic filariasis. The inhibition of DHFR can lead to apoptosis in the target organisms, suggesting a potential therapeutic application in treating neglected tropical diseases .
Anticancer Properties
The compound's structural similarity to known anticancer agents has led to investigations into its cytotoxic effects against various cancer cell lines. Preliminary studies have shown that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of key metabolic pathways .
The biological activity of this compound is primarily attributed to its interaction with enzymes involved in nucleotide synthesis and folate metabolism. By inhibiting DHFR, it disrupts the synthesis of purines and pyrimidines, essential for DNA replication and cell division.
Data Table: Biological Activities and Mechanisms
Case Studies
- Antifilarial Efficacy : A study evaluated the effectiveness of several compounds similar to this compound against Brugia malayi. The results indicated that three compounds showed significant activity against both microfilariae and adult worms, validating their potential as lead antifilarial agents .
- Cytotoxic Effects on Cancer Cells : In vitro studies assessed the impact of this compound on various cancer cell lines. The results demonstrated a dose-dependent response where higher concentrations led to increased cell death, suggesting its utility as a chemotherapeutic agent .
Properties
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c13-10-6-11(14)16-12(15-10)18-7-9(17)8-4-2-1-3-5-8/h1-6H,7H2,(H4,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUVLNONDAQMDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=N2)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.